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Abstract
Rosomidnar (PNT2258) is a novel therapeutic agent consisting of a 24-base, single-stranded,

chemically unmodified phosphodiester DNA oligonucleotide, known as PNT100, encapsulated

in a liposomal delivery system. This technical guide provides a comprehensive overview of

Rosomidnar's mechanism of action, which is predicated on its binding to specific nucleic acid

sequences to modulate gene expression. The primary target of Rosomidnar is the 5'-

untranscribed regulatory region of the B-cell lymphoma 2 (BCL2) gene, a key regulator of

apoptosis. Additionally, an unintended but therapeutically relevant interaction with the cyclin-

dependent kinase 4 (CDK4) promoter has been identified. This document details the signaling

pathways affected by Rosomidnar, summarizes the quantitative effects on gene and protein

expression, and provides detailed protocols for the key experimental assays used to

characterize its activity. While direct quantitative binding affinity data such as dissociation

constants (Kd) are not publicly available, this guide presents the existing evidence for

Rosomidnar's target engagement and biological effects.
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Introduction
Rosomidnar represents a first-in-class therapeutic based on the principle of DNA interference

(DNAi). The active component, PNT100, is a 24-base single-stranded DNA oligonucleotide with

the sequence 5′-CACGCACGCGCATCCCCGCCCGTG-3′. This sequence is designed to

hybridize to specific genomic sequences within the 5'-untranscribed regulatory regions of target

genes, thereby interfering with transcription. The primary intended target of Rosomidnar is the

BCL2 gene, which is frequently overexpressed in various cancers, contributing to resistance to

apoptosis. More recent findings have also identified an unintended interaction with the

promoter of the CDK4 gene, a critical regulator of the cell cycle.

Mechanism of Action: Nucleic Acid Binding and
Transcriptional Repression
Rosomidnar's therapeutic effect is initiated by the binding of its active oligonucleotide,

PNT100, to the promoter regions of its target genes.

Primary Target: BCL2 Promoter
The PNT100 sequence is designed to be complementary to a segment within the P1 promoter

of the BCL2 gene. This region is known to contain binding sites for transcription factors such as

Sp1. By hybridizing to this genomic DNA sequence, Rosomidnar is proposed to disrupt the

binding of essential transcription factors, leading to the repression of BCL2 transcription. This

downregulation of BCL2 protein levels shifts the cellular balance towards apoptosis, making

cancer cells more susceptible to programmed cell death.

Unintended Target: CDK4 Promoter
A Basic Local Alignment Search Tool (BLAST) homology search revealed a 14-base stretch of

100% homology between the PNT100 sequence and the promoter region of the CDK4 gene.

This unintended binding has been shown to inhibit CDK4 promoter activity and downregulate

CDK4 protein expression. The inhibition of CDK4, a key driver of the G1-S phase transition in

the cell cycle, leads to cell cycle arrest. This dual mechanism of inducing apoptosis and

inhibiting proliferation contributes to the anti-tumor activity of Rosomidnar.

Signaling Pathways
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The binding of Rosomidnar to the BCL2 and CDK4 promoters initiates a cascade of

downstream events that culminate in apoptosis and cell cycle arrest.

BCL2-Mediated Apoptosis Pathway
BCL2 is a central anti-apoptotic protein that functions by sequestering pro-apoptotic proteins

like BIM, BID, and PUMA, and by preventing the activation of BAX and BAK, which are

essential for mitochondrial outer membrane permeabilization. By inhibiting BCL2 expression,

Rosomidnar disrupts this protective mechanism, leading to the release of pro-apoptotic

factors, mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation,

ultimately resulting in apoptosis.
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Caption: Rosomidnar-induced BCL2 signaling pathway leading to apoptosis.
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CDK4-Mediated Cell Cycle Arrest Pathway
CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb). This

phosphorylation releases the E2F transcription factor, allowing it to activate the transcription of

genes required for the G1 to S phase transition. By downregulating CDK4, Rosomidnar
prevents the phosphorylation of Rb, keeping E2F in an inactive state and thereby arresting the

cell cycle in the G1 phase.
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Caption: Rosomidnar-induced CDK4 signaling pathway leading to cell cycle arrest.
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Quantitative Data
While direct measurements of Rosomidnar's binding affinity (e.g., Kd values) to its target DNA

sequences are not available in the public domain, its biological activity has been quantified

through various in vitro and clinical studies.

Table 1: In Vitro Activity of Rosomidnar (PNT2258)
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Cell Line Assay
Concentration
(µM)

Outcome Reference

K562
BCL2 Promoter

Luciferase Assay
Not Specified

Strong

downregulation

of promoter

activity

[1]

WSU-FSCCL

BCL2 mRNA

Expression (qRT-

PCR)

2.5
Significant

downregulation
[1]

WSU-FSCCL

BCL2 Protein

Expression

(Western Blot)

2.5
Significant

downregulation
[1]

WSU-FSCCL Cell Viability 2.5

Significant

decrease after

48 hours

[2]

WSU-FSCCL

Cell Cycle

Analysis (Flow

Cytometry)

2.5

S-phase arrest

followed by

increase in sub-

G0 (apoptosis)

[1]

K562
CDK4 Promoter

Luciferase Assay
Not Specified

Strong inhibition

of promoter

activity

[2]

WSU-FSCCL

CDK4 Protein

Expression

(Western Blot)

Not Specified
Significant

downregulation
[2]

WSU-WM

CDK4 Protein

Expression

(Western Blot)

Not Specified
Significant

downregulation
[2]

Table 2: Clinical Trial Data for Rosomidnar (PNT2258)
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Trial Phase
Patient
Population

Dose Key Findings Reference

Phase 1
Advanced Solid

Tumors
1-150 mg/m²

Safe and well-

tolerated; MTD

not reached

[3]

Phase 2

Relapsed/Refract

ory B-Cell

Malignancies

120 mg/m²
Overall response

rate: 53.8%
[4]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the nucleic

acid binding effects of Rosomidnar.

Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the effect of Rosomidnar on the transcriptional activity of the

BCL2 and CDK4 promoters.
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Caption: Workflow for Luciferase Reporter Assay.

Protocol:
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Cell Culture: Culture K562 cells in appropriate media.

Transfection: Transiently transfect the cells with a plasmid containing the BCL2 or CDK4

promoter region upstream of a luciferase reporter gene. A co-transfection with a control

reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.

Treatment: Following transfection, treat the cells with Rosomidnar at the desired

concentrations or with a vehicle control for 48 hours.

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer to release the

cellular contents, including the expressed luciferase enzyme.

Luminometry: Add the luciferase assay substrate (luciferin) to the cell lysate. In the presence

of ATP and oxygen, luciferase catalyzes the oxidation of luciferin, resulting in light emission.

Data Analysis: Measure the light output using a luminometer. Normalize the experimental

luciferase activity to the control reporter activity. Compare the normalized luciferase activity

in Rosomidnar-treated cells to that in control cells to determine the extent of promoter

inhibition.

Quantitative Real-Time PCR (qRT-PCR) for mRNA
Expression
This method is used to quantify the levels of BCL2 and CDK4 mRNA in cells following

treatment with Rosomidnar.

Protocol:

Cell Treatment: Treat cells (e.g., WSU-FSCCL) with Rosomidnar or a control for the desired

time points.

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA

using a reverse transcriptase enzyme.
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Real-Time PCR: Perform real-time PCR using the synthesized cDNA, specific primers for

BCL2 or CDK4, and a fluorescent dye (e.g., SYBR Green) or a labeled probe. A

housekeeping gene (e.g., GAPDH, ACTB) should be amplified in parallel for normalization.

Data Analysis: The amplification of the target and housekeeping genes is monitored in real-

time. The cycle threshold (Ct) value is determined for each gene. The relative expression of

the target gene is calculated using the ΔΔCt method, comparing the expression in treated

versus control samples.

Western Blot for Protein Expression
This technique is used to detect and quantify the levels of BCL2 and CDK4 proteins in cells

after Rosomidnar treatment.

Protocol:

Cell Treatment and Lysis: Treat cells as described for qRT-PCR. After treatment, lyse the

cells in a buffer containing protease inhibitors to extract total protein.

Protein Quantification: Determine the protein concentration of the lysates using a protein

assay (e.g., BCA or Bradford assay).

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for BCL2 or CDK4.

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme

(e.g., horseradish peroxidase).
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A loading control protein (e.g., β-actin, GAPDH) should also be probed on the same

membrane.

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary

antibody to produce light.

Imaging and Analysis: Capture the chemiluminescent signal using an imager. Quantify the

band intensities and normalize the target protein signal to the loading control signal.

Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle

(G0/G1, S, G2/M) and to quantify apoptosis (sub-G0 peak).

Protocol:

Cell Treatment: Treat cells with Rosomidnar or a control for various time points.

Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve

the cellular structure.

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding

fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded

RNA).

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence

intensity of the DNA-binding dye is directly proportional to the DNA content of the cells.

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Cells in G1

phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in

S phase will have an intermediate DNA content. Apoptotic cells with fragmented DNA will

appear as a sub-G1 peak with less than 2N DNA content.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b12738195/docs?utm_src=pdf-body#rosomidnar-s-nucleic-acid-binding-affinity-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12738195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rosomidnar is a DNAi-based therapeutic that functions by binding to the promoter regions of

the BCL2 and CDK4 genes, leading to transcriptional repression. This dual mechanism of

inducing apoptosis and causing cell cycle arrest underscores its potential as an anti-cancer

agent. While direct quantitative data on its nucleic acid binding affinity remains to be elucidated,

the downstream effects on gene and protein expression, as well as cellular fate, have been

well-documented through a variety of established experimental techniques. Further research

into the precise biophysical interactions between Rosomidnar and its genomic targets will

provide a more complete understanding of its mechanism of action and may facilitate the

development of next-generation DNAi therapeutics with enhanced specificity and potency.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. scispace.com [scispace.com]

3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Rosomidnar's Nucleic Acid Binding Affinity: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12738195/docs#rosomidnar-s-nucleic-acid-binding-
affinity-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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